2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of the Hydroperoxy Group: This step involves the oxidation of an intermediate compound to introduce the hydroperoxy group. Common oxidizing agents include hydrogen peroxide or organic peroxides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxy group can yield alcohols or ethers.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides, or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Oxidative Stress: The hydroperoxy group may induce oxidative stress, leading to cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different functional groups.
Hydroperoxy Compounds: Compounds with hydroperoxy groups but different core structures.
Uniqueness
2-(2-Hydroperoxy-2-methoxyethyl)-1H-benz(de)isoquinoline-1,3(2H)-dione is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
134646-25-6 |
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Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-(2-hydroperoxy-2-methoxyethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H13NO5/c1-20-12(21-19)8-16-14(17)10-6-2-4-9-5-3-7-11(13(9)10)15(16)18/h2-7,12,19H,8H2,1H3 |
InChI Key |
RJYQPVIVQUBENU-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)OO |
Origin of Product |
United States |
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